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Compound of Interest

Compound Name: BRD-6929

Cat. No.: B535010

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of BRD-6929, a potent and
selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, for use in in vivo research.
Detailed protocols for its administration and relevant quantitative data are presented to facilitate
experimental design and execution.

Introduction to BRD-6929

BRD-6929 is a benzamide-based small molecule that selectively inhibits HDAC1 and HDAC2,
with significantly less activity against other HDAC isoforms.[1][2][3] By inhibiting these
enzymes, BRD-6929 leads to an increase in the acetylation of histones and other proteins,
thereby modulating gene expression.[2][4] This mechanism of action makes it a valuable tool
for studying the roles of HDAC1 and HDAC?2 in various biological processes, including cancer,
neurodegenerative diseases, and aging.[3][5] BRD-6929 has been shown to be brain-
penetrant, making it suitable for neurological research.[2][3]

Mechanism of Action

BRD-6929 functions by binding to the catalytic domain of HDAC1 and HDAC2, preventing the
deacetylation of lysine residues on histone tails and other protein substrates. This leads to an
accumulation of acetylated histones, which is associated with a more open chromatin structure
and altered gene transcription.[4][6] The inhibition of HDAC1 and HDAC2 by BRD-6929 has
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been linked to various cellular outcomes, including cell cycle arrest, apoptosis, and inhibition of
angiogenesis.[4]
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Caption: Signaling pathway of BRD-6929.

Quantitative Data Summary

The following tables summarize the key quantitative data for BRD-6929 based on available in
vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of BRD-6929

Target IC50 Ki

HDAC1 0.04 uM[1] (or 1 nM[2]) <0.2 nM[2]
HDAC?2 0.1 pM[1] (or 8 nM[2]) 1.5 nM[2]
HDAC3 0.458 uM[2] 270 nM[2]
HDAC4-9 >30 uM[2]

Table 2: In Vivo Pharmacokinetics of BRD-6929 in Mice (45 mg/kg, single i.p. injection)[2]

Matrix Cmax T1/2 AUC
Plasma 17.7 uM 7.2 hours 25.6 uM/Lhr
Brain 0.83 uM 6.4 hours 3.9 uM/Lhr

Table 3: Reported In Vivo Dosages of BRD-6929 in Mice
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Administration

Dosage Dosing Schedule Study Context
Route
Pharmacokinetic and
45 mg/kg Intraperitoneal (i.p.) Single dose pharmacodynamic
study[2]
. . ) Study on aging in
22.5 mg/kg Intraperitoneal (i.p.) Daily for 14 days

mice[3]

Experimental Protocols

The following protocols are based on published in vivo studies and provide a starting point for
the use of BRD-6929 in mice. Optimization may be required depending on the specific

experimental model and research question.

Preparation of BRD-6929 for In Vivo Administration

Materials:

BRD-6929 powder

Dimethyl sulfoxide (DMSO)

PEGA400

Saline solution (0.9% NacCl)

Sterile, pyrogen-free vials

Sterile syringes and needles

Formulation for a 22.5 mg/kg dose (as used in aging studies[3]):

» Prepare a stock solution of BRD-6929 in DMSO. For example, to achieve a final

concentration of 3 mg/mL, dissolve the appropriate amount of BRD-6929 in DMSO.
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o To prepare the final dosing solution, mix the components in the following ratio: 2% DMSO
(containing BRD-6929), 49% PEG400, and 49% saline solution.

e For example, to prepare 1 mL of the dosing solution:
o Take 20 pL of the BRD-6929 DMSO stock.
o Add 490 uL of PEG400 and mix thoroughly.
o Add 490 puL of saline solution and mix until a clear solution is formed.

e The final concentration of this solution will be dependent on the concentration of your DMSO
stock. Adjust accordingly to achieve the desired dose volume for injection. It is
recommended to prepare the formulation fresh before each use.

In Vivo Administration Protocol (Mouse Model)

Animal Model:

o Aged male C57BL/6 mice (approximately 20 months old) have been used in published
studies.[3] The choice of animal model, including strain, age, and sex, should be appropriate
for the research question.

Dosing and Administration:

o Dosage: A dose of 22.5 mg/kg has been shown to be effective in a 14-day study in aged
mice.[3] A higher dose of 45 mg/kg has been used for single-dose pharmacokinetic studies.

[2]
o Administration Route: Intraperitoneal (i.p.) injection is a reported route of administration.[2][3]

e Dosing Volume: The volume of the injection should be calculated based on the animal's body
weight and the concentration of the dosing solution. For i.p. injections in mice, a volume of 5-
10 mL/kg is generally considered acceptable.

e Dosing Schedule:

o For chronic studies, daily administration for a period of 14 days has been reported.[3]
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o For acute studies, a single dose can be administered.[2]

» Control Group: A vehicle control group should be included in all experiments. The vehicle
should consist of the same solvent mixture used to dissolve BRD-6929 (e.g., 2% DMSO,
49% PEG400, 49% saline).[3]

Experimental Workflow for In Vivo Study
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Caption: In vivo experimental workflow.

Pharmacodynamic and Efficacy Readouts

To assess the in vivo activity of BRD-6929, the following pharmacodynamic and efficacy
endpoints can be evaluated:

» Histone Acetylation: Measurement of histone H3 and H4 acetylation levels in tissues of
interest (e.qg., brain, kidney) by Western blotting or immunohistochemistry can confirm target
engagement.[2][3]

o Gene Expression Analysis: RNA sequencing or gPCR can be used to determine the
transcriptional changes induced by BRD-6929 treatment.

¢ Phenotypic Readouts: Depending on the disease model, relevant phenotypic outcomes
should be assessed. For example, in aging studies, this could include markers of renal
fibrosis or cardiac function.[3] In oncology models, tumor growth inhibition would be a key
endpoint.

Safety and Toxicology Considerations

While specific toxicology data for BRD-6929 is not detailed in the provided search results, it is
crucial to monitor animal health throughout the study. This includes daily observation for any
signs of toxicity, as well as regular body weight measurements. Dose-finding studies may be
necessary to determine the maximum tolerated dose (MTD) in a specific animal model.

It is important to note that while BRD-6929 has shown promise in preclinical models, further
research is needed to fully characterize its safety and efficacy profile. Researchers should
adhere to all institutional and national guidelines for the ethical use of animals in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.selleckchem.com/products/brd-6929.html
https://www.medchemexpress.com/brd-6929.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805681/
https://pubmed.ncbi.nlm.nih.gov/17464243/
https://pubmed.ncbi.nlm.nih.gov/17464243/
https://www.researchgate.net/publication/376461564_HDAC12_Inhibitor_Therapy_Improves_Multiple_Organ_Systems_in_Aged_Mice
https://www.mdpi.com/1422-0067/20/7/1616
https://www.benchchem.com/product/b535010#brd-6929-dosage-and-administration-for-in-vivo-studies
https://www.benchchem.com/product/b535010#brd-6929-dosage-and-administration-for-in-vivo-studies
https://www.benchchem.com/product/b535010#brd-6929-dosage-and-administration-for-in-vivo-studies
https://www.benchchem.com/product/b535010#brd-6929-dosage-and-administration-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b535010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b535010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

